molecular formula C22H19BrN2O4 B3311252 ethyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946256-13-9

ethyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B3311252
CAS No.: 946256-13-9
M. Wt: 455.3 g/mol
InChI Key: CNKGWJUXXUYYRY-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is an organic compound with a complex structure that includes a bromophenyl group, a dihydropyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzyl bromide, is reacted with a suitable nucleophile to form the bromophenyl intermediate.

    Cyclization to Form the Dihydropyridine Ring: The bromophenyl intermediate undergoes cyclization with an appropriate reagent to form the dihydropyridine ring.

    Amidation and Esterification: The resulting dihydropyridine compound is then subjected to amidation with benzoic acid derivatives and esterification with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-1-ethanol: A similar compound with a bromophenyl group and an ethanol moiety.

    4-Bromophenylacetic acid: Contains a bromophenyl group and an acetic acid moiety.

    4-Bromophenylacetonitrile: Features a bromophenyl group and an acetonitrile moiety.

Uniqueness

Ethyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is unique due to its combination of a dihydropyridine ring and a benzoate ester, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[[1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-2-29-22(28)16-7-11-18(12-8-16)24-20(26)19-4-3-13-25(21(19)27)14-15-5-9-17(23)10-6-15/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKGWJUXXUYYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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